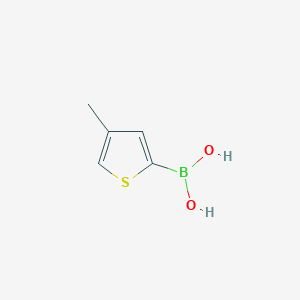

4-Methylthiophene-2-boronic acid

Description

Properties

IUPAC Name |

(4-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUMIZDUIJNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370263 | |

| Record name | 4-Methylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-15-0 | |

| Record name | 4-Methylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methylthiophene 2 Boronic Acid and Its Derivatives

Established Synthetic Routes to 4-Methylthiophene-2-boronic Acid

The established synthetic routes to this compound offer different advantages concerning reaction conditions, substrate scope, and functional group tolerance. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Grignard Reagent Mediated Boronation

The synthesis begins with the preparation of the corresponding Grignard reagent, 4-methyl-2-thiophenyl magnesium bromide. This is typically achieved by reacting 2-bromo-4-methylthiophene (B1283163) with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comresearchgate.net The reaction is initiated by adding a small amount of the bromo-precursor to the magnesium suspension, often with gentle warming to start the reaction. orgsyn.org Once initiated, the remaining 2-bromo-4-methylthiophene is added dropwise to maintain a controlled reaction. The process must be conducted under an inert atmosphere, like nitrogen, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. researchgate.net

General Reaction Scheme for Grignard Reagent Formation:

| Reactant | Reagent | Solvent | Conditions | Product |

| 2-Bromo-4-methylthiophene | Magnesium (turnings) | Anhydrous Diethyl Ether or THF | Inert atmosphere (N₂), gentle warming to initiate | 4-Methyl-2-thiophenyl Magnesium Bromide |

Once the 4-methyl-2-thiophenyl magnesium bromide is formed, it is reacted with an electrophilic boron source, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. mdpi.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions. rsc.org The nucleophilic carbon of the Grignard reagent attacks the electron-deficient boron atom of the borate ester, displacing one of the alkoxy groups. This forms a boronate ester intermediate. Subsequent acidic workup (hydrolysis) with a dilute acid solution cleaves the remaining alkoxy groups to yield the final this compound. quinoline-thiophene.com Precise control of the acid concentration and reaction time during hydrolysis is crucial to avoid decomposition of the desired product. quinoline-thiophene.com

General Reaction Scheme for Boronation and Hydrolysis:

| Reactant | Reagent | Temperature | Key Step | Product |

| 4-Methyl-2-thiophenyl Magnesium Bromide | Trimethyl Borate | Low (e.g., -78 °C) | Electrophilic trapping | Intermediate Boronate Ester |

| Intermediate Boronate Ester | Aqueous Acid (e.g., HCl) | Room Temperature | Hydrolysis | This compound |

Palladium-Catalyzed Borylation Methods

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative to Grignard-based methods, often with broader functional group tolerance and milder reaction conditions. organic-chemistry.orgalfa-chemistry.com These methods are particularly useful for substrates that are incompatible with the highly basic and nucleophilic nature of Grignard reagents.

The Miyaura borylation is a widely used palladium-catalyzed reaction that couples a halide (or triflate) with a diboron (B99234) reagent to form a boronate ester. alfa-chemistry.comwikipedia.org In the context of this compound synthesis, this would typically involve the reaction of 2-bromo- or 2-iodo-4-methylthiophene (B99932) with a diboron compound in the presence of a palladium catalyst and a base. quinoline-thiophene.comwikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester product and regenerate the Pd(0) catalyst. alfa-chemistry.com The choice of base is critical for the success of the reaction, with potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) often being effective. organic-chemistry.orgalfa-chemistry.com These weaker bases are generally preferred to prevent the competing Suzuki coupling of the newly formed boronate ester with the starting aryl halide. organic-chemistry.org Recent studies have shown that using lipophilic bases like potassium 2-ethylhexanoate (B8288628) can improve reaction times and allow for lower catalyst loadings. nih.gov

Typical Miyaura Borylation Reaction Components:

| Component | Example | Purpose |

| Aryl Halide | 2-Bromo-4-methylthiophene | Substrate |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Catalyst for C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMSO | Reaction medium |

Bis(pinacolato)diboron (B₂pin₂) is the most common diboron reagent used in Miyaura borylation reactions. alfa-chemistry.comwikipedia.org It is a stable, crystalline solid that is easy to handle. The reaction with B₂pin₂ yields a pinacol (B44631) boronate ester, specifically 2-(4-methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. sigmaaldrich.com These pinacol esters are generally stable and can often be purified by chromatography. organic-chemistry.org While stable, the pinacol ester can be used directly in subsequent reactions like Suzuki couplings or hydrolyzed to the corresponding boronic acid if needed. organic-chemistry.org

Tetrahydroxydiboron (B₂(OH)₄) , also known as bis-boronic acid (BBA), has emerged as an atom-economical alternative to B₂pin₂. sigmaaldrich.comnih.gov It can be used in palladium-catalyzed borylations of aryl halides to directly synthesize boronic acids, simplifying the route to the final product. sigmaaldrich.com Nickel catalysts have also been shown to be effective for borylation reactions using B₂(OH)₄. organic-chemistry.org While B₂(OH)₄ is a reducing agent, its use in borylation reactions offers a more direct pathway to the desired boronic acid. organic-chemistry.org Modified procedures, such as the addition of ethylene (B1197577) glycol, have been developed to increase yields and broaden the substrate scope when using BBA, including with heterocyclic substrates. nih.gov

Comparison of Common Diboron Reagents:

| Reagent | Chemical Formula | Product of Borylation | Key Features |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | Pinacol boronate ester | Stable, easy to handle, product is stable for purification. organic-chemistry.org |

| Tetrahydroxydiboron (B₂(OH)₄) | B₂H₄O₄ | Boronic acid | Atom economical, directly yields the boronic acid. nih.gov |

Acid-Catalyzed Hydrolysis for Boronic Acid Formation

The final step in the synthesis of this compound often involves the hydrolysis of a boronate ester precursor. quinoline-thiophene.com This conversion is typically achieved through treatment with a dilute acid solution. The boronate ester, which is more stable and easier to handle during purification, is carefully subjected to acidic conditions to cleave the ester bond and form the desired boronic acid. quinoline-thiophene.com Precise control over the acid concentration and the reaction time is crucial to prevent side reactions, such as protodeboronation, or decomposition of the final product. quinoline-thiophene.com This method represents a common and effective strategy for unmasking the boronic acid functionality when it is needed for subsequent reactions.

Synthesis of Advanced this compound Derivatives

To overcome the inherent instability of many boronic acids, more stable and manageable derivatives are often synthesized and stored. nih.gov These derivatives, such as pinacol esters and organotrifluoroborate salts, serve as robust surrogates that can release the active boronic acid in situ under specific reaction conditions. nih.govorgsyn.org

The pinacol ester of this compound, also known as 2-(4-Methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a widely used derivative due to its enhanced stability. digitellinc.comsigmaaldrich.com A common synthetic route involves the reaction of a lithiated thiophene (B33073) species with a boronic ester. For example, 2-bromo-3-methylthiophene (B51420) can be treated with n-butyllithium at low temperatures, followed by the addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) to yield the target pinacol ester after an aqueous workup. chemicalbook.com This method provides a direct pathway to the stable ester, which can be purified using standard techniques like column chromatography. chemicalbook.comorgsyn.org

| Property | Value | Source |

|---|---|---|

| CAS Number | 635305-48-5 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₁H₁₇BO₂S | sigmaaldrich.comnih.gov |

| Molecular Weight | 224.13 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless oil or solid | chemicalbook.comsigmaaldrich.com |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | nih.gov |

The stability of boronic esters can be modulated through transesterification, which is the exchange of the diol protecting group. researchgate.netresearchgate.net While pinacol esters are common, their reaction with other diols can lead to the formation of different boronic esters with altered properties. researchgate.net The rate of this exchange and the thermodynamic stability of the resulting ester are influenced by the structure of the diol, particularly the steric bulk around the boron atom. researchgate.net For instance, studies have shown that boronic esters derived from six-membered rings are often thermodynamically more stable than their five-membered ring counterparts. researchgate.net This process allows for the fine-tuning of the boronic acid surrogate's stability and reactivity for specific applications.

Boronic acids, especially heteroaromatic ones, are often unstable and susceptible to decomposition, which limits their long-term storage and can lower yields in cross-coupling reactions. nih.gov Pinacol esters (Bpin) are widely employed to overcome this instability. researchgate.net The pinacol group protects the boronic acid from premature decomposition pathways like protodeboronation and oxidation. nih.govdigitellinc.com This enhanced stability makes them easier to handle, purify, and store. digitellinc.com

However, the stability of pinacol esters is a double-edged sword. The formation of the ester from pinacol is a reversible process, and they can be prone to hydrolysis, especially in the presence of water or alcohols, which can lead to losses during workup or chromatography. researchgate.netresearchgate.net Despite this, they remain highly effective in many reactions, such as the Suzuki-Miyaura coupling, where they act as a reliable source of the boronic acid under the basic reaction conditions. quinoline-thiophene.comresearchgate.net The balance between stability for storage and sufficient reactivity for coupling makes pinacol esters a cornerstone in modern organic synthesis. mdpi.com

Potassium organotrifluoroborates represent another class of highly stable boronic acid surrogates. orgsyn.org These quaternary boron salts are typically crystalline solids that are stable to both air and moisture, allowing for indefinite storage without special precautions. orgsyn.org The synthesis is generally straightforward, involving the reaction of the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org For instance, this compound could be dissolved in a solvent like methanol (B129727) and treated with KHF₂ to precipitate the desired potassium 4-methylthiophen-2-yltrifluoroborate salt. orgsyn.org

| Derivative Type | General Properties | Typical State | Source |

|---|---|---|---|

| Boronic Acid | Often unstable, prone to dehydration and protodeboronation. | Solid | nih.govsigmaaldrich.com |

| Pinacol Ester | Increased stability to air and chromatography, but can be moisture-sensitive. | Liquid or Solid | digitellinc.comresearchgate.net |

| Organotrifluoroborate Salt | High stability to air and moisture; excellent for long-term storage. | Crystalline Solid | orgsyn.org |

While organotrifluoroborate salts are valued for their stability, their use in chemical transformations like the Suzuki-Miyaura reaction requires the release of a more reactive boron species. orgsyn.org This "deprotection" or activation is often achieved through hydrolysis under basic conditions, which converts the trifluoroborate back to the boronic acid or a boronate species in situ. orgsyn.org In some cases, the presence of fluoride ions released during the reaction can be detrimental to the catalyst or subsequent steps. To mitigate this, fluoride scavenging strategies may be employed. For instance, the addition of reagents that can bind to free fluoride can improve reaction efficiency. Alternatively, catalytic systems have been developed to promote the hydrolysis of trifluoroborates under mild conditions, such as using FeCl₃ in the presence of an activator like imidazole (B134444) and water. organic-chemistry.org

Synthesis of Other Boronic Acid Esters (e.g., MIDA Boronates)

Boronic acids, while versatile, can be unstable, which complicates their purification and handling. nih.gov To address this, boronic acids can be converted into more robust derivatives, such as N-methyliminodiacetic acid (MIDA) boronate esters. These esters are typically stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by standard chromatography. orgsyn.orgresearchgate.net The MIDA protecting group effectively shields the boronic acid moiety, preventing degradation and undesired side reactions. orgsyn.org

A common method for the synthesis of MIDA boronates involves the reaction of a boronic acid with MIDA anhydride (B1165640). orgsyn.org This process is generally high-yielding and avoids the harsh, high-temperature acidic conditions required by other methods. orgsyn.org For instance, heating a boronic acid with MIDA anhydride in an anhydrous solvent like dioxane can directly yield the corresponding MIDA boronate ester. orgsyn.org

Specifically for heterocyclic compounds, which can be challenging substrates, methods have been developed for the synthesis of their MIDA boronates. nih.gov One such strategy involves the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures, starting from the corresponding bromide. nih.gov Thienyl di-MIDA boronate esters have been successfully synthesized via electrophilic C–H borylation, resulting in bench-stable, crystalline solids in good yields and high purity. nih.gov These stable precursors are particularly effective in Suzuki-Miyaura copolymerizations. nih.gov

The protected boronic acid can be readily regenerated in situ when needed for a subsequent reaction, such as a Suzuki-Miyaura cross-coupling. sigmaaldrich.com This "slow-release" mechanism is a key advantage of MIDA boronates, enabling high-yielding cross-coupling reactions even with traditionally difficult substrates. nih.gov

Table 1: Synthesis of MIDA Boronate Esters

| Starting Material | Reagent | Key Conditions | Product | Advantage | Source |

|---|---|---|---|---|---|

| Boronic Acid | MIDA Anhydride | Anhydrous dioxane, heat | MIDA Boronate Ester | Milder conditions, higher yields for sensitive substrates | orgsyn.org |

| Heteroaryl Bromide | Triisopropoxyborane, n-BuLi, then MIDA | Elevated temperature (e.g., 130 °C in DMSO) | Heterocyclic MIDA Boronate | Access to unstable heterocyclic boronic acids | nih.gov |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis and application of organoboron compounds. mobt3ath.com For reactions involving this compound, such as the Suzuki-Miyaura coupling, green approaches focus on minimizing waste, reducing energy consumption, and improving catalyst efficiency. mobt3ath.comnih.govmdpi.com

Solvent-Free Reaction Conditions

A significant advancement in sustainable synthesis is the development of solvent-free reaction conditions, often accelerated by microwave irradiation. nih.govacs.orgresearchgate.net For the Suzuki coupling of thienyl boronic acids and their esters, a rapid, efficient, and environmentally friendly method involves performing the reaction without a solvent, using aluminum oxide as a solid support. nih.govacs.orgresearchgate.net

This microwave-assisted, solvent-free approach offers several advantages:

Speed: Reactions can be completed in minutes. For example, the synthesis of a quaterthiophene was achieved in 6 minutes. acs.orgresearchgate.net

Efficiency: The conditions can be rapidly optimized by adjusting parameters like temperature, catalyst, and base, leading to fair to good yields. nih.govacs.orgresearchgate.net

Purity: The methodology can produce highly pure thiophene oligomers. nih.govacs.org

Environmental Impact: Eliminating solvents significantly reduces chemical waste and potential environmental contamination. nih.gov

Table 2: Solvent-Free Suzuki Coupling of Thienyl Boron Compounds

| Reactants | Catalyst | Conditions | Time | Yield | Source |

|---|---|---|---|---|---|

| 2-Bromo-2,2′-bithiophene, Bis(pinacolato)diboron | Pd catalyst, Base | Solvent-free, Microwave-assisted, Alumina support | 6 min | 65% | acs.orgresearchgate.net |

Catalyst Recycling and Efficiency

Palladium catalysts are central to Suzuki-Miyaura cross-coupling reactions, but their cost and potential toxicity necessitate efficient use and recycling. mobt3ath.commdpi.com Developing methods to recover and reuse these expensive homogeneous catalysts is a key goal in making these reactions more economical and sustainable for industrial applications. mobt3ath.commdpi.com

One practical approach for recycling homogeneous palladium catalysts, such as dichlorobis(triphenylphosphine)palladium(II), involves a simple acidic or basic workup at the end of the reaction. mobt3ath.com The choice of workup depends on the functional groups present in the product molecule. This method allows for the successful recycling of the catalyst for multiple reaction cycles without significant loss of activity. mobt3ath.com

Table 3: Catalyst Recycling Strategy in Suzuki Reactions

| Catalyst Type | Catalyst Example | Recycling Method | Number of Cycles | Advantage | Source |

|---|

Reactivity and Mechanistic Investigations of 4 Methylthiophene 2 Boronic Acid in Catalytic Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgacademie-sciences.frresearchgate.net This reaction is widely used to create biaryl compounds, conjugated polymers, and other complex organic molecules. libretexts.orgnih.gov 4-Methylthiophene-2-boronic acid is a valuable building block in these reactions, allowing for the introduction of the 4-methylthiophene moiety into a variety of organic structures. The reaction's success is attributed to its mild conditions, tolerance of various functional groups, and the relatively low toxicity of the boron-containing byproducts. nih.govyoutube.com

The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is a crucial and often rate-limiting step.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.org

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. For instance, studies on the coupling of 2,5-dibromo-3-methylthiophene (B84023) with arylboronic acids have demonstrated that selectivity can be controlled by the stoichiometry of the boronic acid, allowing for either mono- or di-substitution. nih.gov

The transmetalation step in the Suzuki-Miyaura reaction has been a subject of extensive mechanistic investigation. Two primary pathways have been proposed to explain the role of the base in facilitating the transfer of the organic group from boron to palladium. chembites.orgnih.gov

In the oxo-palladium pathway, the base (often a hydroxide) reacts with the arylpalladium(II) halide complex (Ar-Pd-X) to form a more reactive arylpalladium(II) hydroxo complex (Ar-Pd-OH). chembites.orgnih.gov This hydroxo complex then reacts with the neutral boronic acid (R-B(OH)2), leading to the transfer of the organic group to the palladium center. nih.govnih.gov

Systematic studies comparing the rates of reaction between isolated arylpalladium hydroxo and halide complexes with arylboronic acids and their corresponding borates have provided strong evidence for this pathway. nih.govnih.gov The reaction of an arylpalladium hydroxo complex with a boronic acid was found to be significantly faster than the reaction of an arylpalladium halide complex with a trihydroxyborate. chembites.org This suggests that under typical Suzuki-Miyaura conditions with a weak base and aqueous solvent, the oxo-palladium pathway is the predominant mechanism for transmetalation. nih.govnih.gov

The base plays a multifaceted and critical role in the Suzuki-Miyaura cross-coupling reaction. deepdyve.comresearchgate.net Its primary function is to facilitate the transmetalation step. researchgate.net One proposed role is the activation of the boronic acid by converting it into a more nucleophilic borate (B1201080) anion (R-B(OH)3-). deepdyve.comresearchgate.net This borate then reacts with the palladium-halide complex. deepdyve.com

However, as discussed in the oxo-palladium pathway, another crucial role of the base is the formation of a palladium hydroxo species. chembites.orgnih.gov The concentration and nature of the base can influence the reaction's selectivity, especially in competitive reactions between different boronic acids. deepdyve.comresearchgate.net The reaction selectivity is dependent on the amount of base used, with lower amounts favoring the boronic acid with a lower pKa. deepdyve.comresearchgate.net Furthermore, the gradual formation of boric acid as a byproduct can affect the acid-base equilibrium of the reaction mixture. deepdyve.comresearchgate.net

Computational studies using Density Functional Theory (DFT) have also been employed to analyze the role of the base. nih.gov These studies evaluate the energy barriers for the two main mechanistic proposals: the base first attacking the palladium complex or the organoboronic acid. nih.gov The results of these calculations, in conjunction with experimental data, strongly suggest that the catalytic cycle's main transmetalation mechanism begins with the reaction between the base and the organoboronic acid. nih.gov

The choice of catalyst and ligand is paramount for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of this compound. The design of these components aims to enhance the rates of oxidative addition and reductive elimination and to stabilize the palladium catalyst.

A variety of palladium sources are effective for Suzuki-Miyaura reactions. mdpi.com

Pd(0) complexes , such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are often used directly as the active catalyst. mdpi.comresearchgate.net

Pd(II) salts , like palladium(II) acetate (B1210297) (Pd(OAc)2), are also widely employed as precatalysts. rsc.orgnih.govresearchgate.net These Pd(II) sources are reduced in situ to the active Pd(0) species. researchgate.net The speciation of Pd(OAc)2 in ligandless reactions has been studied, revealing the roles of oxygen, water, and the base in generating the catalytically active Pd(0) species. rsc.org

The choice of the palladium precursor can influence the reaction's outcome. For instance, in the coupling of 4-bromoanisole (B123540) with phenylboronic acid, a screen of palladium sources revealed that Pd(OAc)2 outperformed others like [PdCl2(PhCN)2], [PdCl2(cod)], and [Pd2(dba)3]. academie-sciences.fr

The following table summarizes common palladium catalysts used in Suzuki-Miyaura reactions.

| Catalyst | Common Name/Formula | Typical Application |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | Direct use as a Pd(0) catalyst for a wide range of couplings. mdpi.commdpi.com |

| Palladium(II) acetate | Pd(OAc)2 | Precatalyst, often used with phosphine (B1218219) ligands, for various substrates including aryl chlorides. mdpi.comcapes.gov.br |

| Bis(triphenylphosphine)palladium(II) dichloride | PdCl2(PPh3)2 | Precatalyst for coupling aryl halides with arylboronic acids. jsynthchem.comnih.gov |

The development of bulky, electron-rich phosphine ligands has significantly expanded the scope and efficiency of the Suzuki-Miyaura reaction. chemrxiv.orgnih.gov These ligands enhance the rate of oxidative addition and promote the reductive elimination step. nih.govresearchgate.net For challenging substrates, such as sterically hindered or electron-poor aryl halides, the use of bulky phosphine ligands is often crucial. chemrxiv.org

However, recent studies have shown that bulky phosphine ligands can also promote an undesirable side reaction known as protodeboronation, where the boronic acid reacts with water. chemrxiv.org This highlights the need for careful ligand selection to balance desired reactivity with potential side reactions.

Examples of phosphine-based bulky ligands that have proven effective in Suzuki-Miyaura couplings, including those involving thiophene (B33073) derivatives, are dialkylbiaryl phosphines like SPhos and XPhos. nih.govnih.gov These ligands have been shown to be effective for a wide range of substrates, including heteroaryl systems. nih.gov

The table below provides examples of phosphine ligands and their impact on Suzuki-Miyaura reactions.

| Ligand Type | Example Ligands | Effect on Reaction |

| Triarylphosphines | Triphenylphosphine (PPh3) | Commonly used, but less effective for challenging substrates. nih.gov |

| Dialkylbiarylphosphines | SPhos, XPhos | Highly effective for a broad range of substrates, including heteroaryl chlorides and hindered systems. nih.govnih.gov |

| Bulky, electron-rich phosphines | Buchwald-type ligands | Enable efficient coupling of alkyl groups and overcome difficulties with traditional catalysts. researchgate.net |

Tolerance of Functional Groups and Substrate Scope

This compound demonstrates considerable versatility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, owing to its tolerance of a wide array of functional groups. This robustness has established it as a valuable building block in the synthesis of complex organic molecules. quinoline-thiophene.com The Suzuki-Miyaura reaction itself is renowned for its exceptional functional group compatibility, which is a key factor in its widespread use in the pharmaceutical industry for coupling diverse (hetero)aromatic scaffolds. rsc.org

The reaction's success is often attributed to its predictable nature and the mild conditions under which it can be performed. nih.gov Research has shown that a variety of functional groups on either the boronic acid or the coupling partner are well-tolerated. This includes, but is not limited to, esters, ketones, nitro groups, and cyanides. The ability to perform these couplings in the final steps of a synthetic route without the need for extensive protecting group strategies is a significant advantage. rsc.org

The substrate scope for coupling partners with this compound is broad. It readily participates in reactions with a range of aryl and heteroaryl halides (bromides and chlorides). quinoline-thiophene.comnih.gov This allows for the synthesis of a diverse set of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. quinoline-thiophene.comnih.gov The reaction conditions can often be tailored to accommodate even challenging substrates, such as those prone to side reactions.

Table 1: Examples of Functional Group Tolerance in Suzuki-Miyaura Coupling

| Functional Group | Tolerance | Notes |

| Esters | High | Generally stable under standard Suzuki-Miyaura conditions. |

| Ketones | High | Well-tolerated, allowing for the synthesis of complex ketones. |

| Aldehydes | Moderate | Can sometimes undergo side reactions, may require specific conditions. |

| Amides | High | Generally inert to the reaction conditions. |

| Nitriles | High | Compatible with most Suzuki-Miyaura catalytic systems. |

| Nitro Groups | High | Stable, enabling the synthesis of nitro-substituted biaryls. |

| Halogens (Cl, Br, I) | Variable | The reactive site for coupling, other halogens may remain intact. |

| Alcohols/Phenols | Moderate | May require protection or specific base selection to avoid side reactions. |

| Amines | Moderate | Can act as ligands for the palladium catalyst, may require protection. |

Side Reactions and Strategies for Mitigation

Despite its utility, the use of this compound in catalytic reactions is not without challenges. Several side reactions can occur, potentially lowering the yield of the desired product. Understanding and mitigating these pathways is crucial for successful synthesis.

Protodeboronation is a significant undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process consumes the boronic acid, reducing the efficiency of the cross-coupling reaction. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH, and the electronic nature of the boronic acid's organic substituent. wikipedia.org For heteroaromatic boronic acids, the reaction mechanism can be complex. wikipedia.org

Strategies to mitigate protodeboronation often focus on controlling the reaction conditions. The use of anhydrous solvents and carefully selected bases can minimize the presence of water and hydroxide (B78521) ions, which are often implicated in protodeboronation pathways. ed.ac.uknih.gov Additionally, employing boronic esters, such as the pinacol (B44631) ester of this compound, can offer greater stability towards hydrolysis and subsequent protodeboronation compared to the free boronic acid under certain conditions. ed.ac.ukrsc.org The slow release of the boronic acid from these esters can maintain a low concentration of the active species, further suppressing this side reaction. ed.ac.uk

Another common side reaction is the oxidative homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl product (in this case, 4,4'-dimethyl-2,2'-bithiophene). This reaction is often catalyzed by the palladium species present in the reaction mixture and can be promoted by the presence of an oxidant. nih.gov While sometimes utilized for the synthesis of symmetrical molecules, it is generally considered an undesirable pathway in cross-coupling reactions. nih.gov

The mechanism of homocoupling can involve the formation of a diarylpalladium(II) intermediate, which then undergoes reductive elimination. Minimizing the concentration of the boronic acid and ensuring efficient transmetalation to the palladium catalyst can help to suppress this side reaction. The choice of palladium precursor, ligands, and base can all influence the relative rates of cross-coupling versus homocoupling. In some cases, the presence of oxygen can promote homocoupling, so conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is a common strategy to mitigate this issue. researchgate.net

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed)

Beyond palladium catalysis, this compound and its derivatives can participate in coupling reactions catalyzed by other transition metals, notably copper. Copper-catalyzed cross-coupling reactions offer an alternative and sometimes complementary approach to C-C and C-heteroatom bond formation. nih.govorganic-chemistry.org

Copper(II) acetate, often in the presence of a base like pyridine, can mediate the cross-coupling of aryl boronic acids with various partners. organic-chemistry.org For instance, the coupling of aryl boronic acids with alkyl thiols to form aryl alkyl sulfides has been successfully demonstrated using a copper-mediated approach. organic-chemistry.orgresearchgate.net This method is notable for its tolerance of a range of functional groups and can be advantageous when trying to avoid the harsher conditions sometimes required in palladium-catalyzed reactions. organic-chemistry.org

Copper-catalyzed couplings of boronic esters have also been developed. nih.gov These reactions often proceed through the formation of a boron "ate" complex, which then undergoes transmetalation to a copper species. nih.gov This methodology has been applied to the stereospecific synthesis of a variety of compounds. nih.gov The choice of the boronic ester can influence the reactivity, with DFT studies showing a correlation between the B-C bond length in the "ate" complex and the reaction's success. nih.gov

Table 2: Comparison of Palladium and Copper-Catalyzed Couplings

| Feature | Palladium-Catalyzed (Suzuki-Miyaura) | Copper-Catalyzed |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Copper salts (e.g., Cu(OAc)₂, CuI) |

| Typical Substrates | Aryl/heteroaryl halides, triflates | Aryl/heteroaryl boronic acids, thiols, amines |

| Reaction Conditions | Often requires a base (e.g., K₂CO₃, Cs₂CO₃) | Can be performed under milder conditions, sometimes base-free |

| Functional Group Tolerance | Generally very high rsc.org | Good, can be complementary to palladium organic-chemistry.org |

| Common Side Reactions | Protodeboronation, homocoupling wikipedia.orgnih.gov | Homocoupling, oxidation researchgate.net |

Metal-Free Boron Catalysis in C-H Bond Activation

In a departure from transition metal-catalyzed reactions, recent advancements have explored the use of boron compounds themselves as catalysts, particularly in the context of C-H bond activation. This area of research is driven by the desire to develop more sustainable and cost-effective catalytic systems.

Frustrated Lewis Pair (FLP) Systems

A key concept in this field is the "Frustrated Lewis Pair" (FLP). An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves both the acidic and basic sites available to interact with and activate small molecules, such as dihydrogen (H₂). wikipedia.orgnih.gov

The activation of H₂ by an FLP results in the heterolytic cleavage of the H-H bond, generating a protonated Lewis base and a hydridoborate. wikipedia.org This activated hydrogen can then be used in hydrogenation reactions, offering a metal-free alternative to traditional methods. wikipedia.orgiupac.org While specific examples directly involving this compound in FLP catalysis are not extensively documented in the provided search results, the principles of FLP chemistry are applicable to a wide range of boranes. iupac.org

The steric and electronic properties of the borane (B79455) are critical in forming an effective FLP. The bulky substituents on both the Lewis acid and base prevent their neutralization, allowing for the activation of substrates. wikipedia.org This reactivity has been harnessed for the hydrogenation of various unsaturated compounds, including imines, nitriles, and alkynes. wikipedia.orgiupac.org The development of chiral FLPs has also enabled enantioselective hydrogenations, although this remains a challenging area of research. wikipedia.org

Borenium Cation Chemistry

While the direct generation of a borenium cation from this compound itself is not a prominently documented pathway, the thiophene core of the molecule is a relevant substrate in the burgeoning field of borenium cation-catalyzed reactions. Borenium cations, highly electrophilic three-coordinate boron species, are potent Lewis acids capable of activating a variety of chemical bonds, including the C-H bonds of electron-rich heterocycles like thiophene. rsc.orgnih.gov This reactivity offers a metal-free alternative for the functionalization of aromatic systems. nih.gov

The primary involvement of a thiophene moiety, such as the one in this compound, in borenium cation chemistry is through electrophilic C-H borylation. In these reactions, a borenium catalyst, often generated in situ, activates a borane reagent (e.g., catecholborane or pinacolborane) to effect the substitution of a C-H bond on the thiophene ring with a boryl group. nih.govacs.org Thiophene is generally more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating nature of the sulfur atom, which makes it a suitable substrate for this type of transformation. numberanalytics.com

Mechanistic investigations and computational studies suggest that the borenium-ion-catalyzed C-H borylation of arenes proceeds through a synergistic activation of the H-B bond of the borane reagent by both the arene substrate and the borenium ion catalyst. nih.gov This leads to the formation of a Wheland-type intermediate. nih.govnumberanalytics.com Subsequent deprotonation, often by a neutral hydroborane species, results in the cleavage of the C-H bond and the formation of the borylated product. nih.gov The regioselectivity of the borylation on substituted thiophenes is influenced by both electronic and steric factors. msu.edu

The following table summarizes representative examples of borenium-catalyzed C-H borylation of thiophene derivatives, illustrating the scope and conditions of this methodology.

While the data in the table primarily showcases iridium-catalyzed borylation for thiophenes specifically, it provides a crucial benchmark for understanding the regiochemical outcomes. The principles of borenium ion catalysis, as demonstrated with other arenes and heterocycles, are actively being explored to expand the scope of metal-free C-H functionalization to a wider range of substrates, including those with thiophene scaffolds. rsc.orgnih.gov The development of more robust and selective borenium catalysts is a key area of ongoing research.

Advanced Applications of 4 Methylthiophene 2 Boronic Acid in Organic Synthesis and Materials Science

Synthesis of Complex Molecular Architectures

The inherent reactivity of the boronic acid group, coupled with the electronic characteristics of the 4-methylthiophene ring, makes this compound a powerful reagent for the synthesis of intricate organic molecules.

Formation of Carbon-Carbon Bonds in Complex Organic Molecules

4-Methylthiophene-2-boronic acid is widely employed as a key intermediate in the formation of carbon-carbon (C-C) bonds, a fundamental transformation in organic synthesis. quinoline-thiophene.com The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of organoboron compounds with halides or triflates, is a prominent example of its application. quinoline-thiophene.comlibretexts.org This reaction allows for the efficient connection of the 4-methylthienyl unit to various organic scaffolds, facilitating the assembly of complex molecules. quinoline-thiophene.com The reaction's versatility is highlighted by its compatibility with a wide range of functional groups and its effectiveness in creating C(sp²)-C(sp²) bonds. researchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While highly effective, potential side reactions such as homocoupling of the starting materials, dehalogenation, and protodeboronation can occur, depending on the specific reaction conditions and substrates. youtube.com

Recent advancements have also explored metal-free methods for C-C bond formation using boronic acids. One such novel approach involves the reaction of aryl boronic acids with nitrile imines, representing the first example of a direct reaction between a boronic acid and a 1,3-dipole. rsc.org This method provides a sustainable alternative for creating C-C bonds without the need for transition metal catalysts. rsc.org

Construction of Biaryl and Heterobiaryl Frameworks

The synthesis of biaryl and heterobiaryl structures is of significant interest due to their prevalence in pharmaceuticals and functional materials. researchgate.netmdpi.com this compound serves as an excellent coupling partner in palladium-catalyzed reactions to construct these frameworks. The Suzuki-Miyaura coupling is a cornerstone for this purpose, enabling the linkage of the 4-methylthiophene moiety to other aromatic or heteroaromatic rings. quinoline-thiophene.comorganic-chemistry.org

The stability and reactivity of the boronic acid are crucial for the success of these coupling reactions. While heteroarylboronic acids can sometimes be challenging to work with due to their instability, various strategies have been developed to overcome these limitations. researchgate.net For instance, the use of specific palladium catalysts and ligands can enhance the efficiency and scope of the coupling with heteroaryl partners. organic-chemistry.org

Oxidative biaryl coupling reactions have also been developed, where arylboronic acids react with thiophenes and thiazoles under palladium catalysis. nih.gov This method allows for C-H arylation at positions that are otherwise difficult to functionalize, providing a direct route to certain biaryl compounds. nih.gov

Synthesis of Thienyl Ketones and Related Compounds

Thienyl ketones are important intermediates in organic synthesis and can be accessed using this compound. One effective method involves the palladium-catalyzed cross-coupling reaction of the boronic acid with acyl chlorides. nih.gov This reaction provides a direct route to aryl and heteroaryl ketones. nih.gov

Furthermore, transition-metal-free methods for ketone synthesis have been developed. One such method involves the reaction of aldehydes with boronic acids in the presence of nitrosobenzene. ucm.es This process facilitates a C-H functionalization of the aldehyde, leading to the formation of a ketone through an intramolecular migration of the aryl group from the boron to the carbonyl carbon. ucm.es

The synthesis of di-2-thienyl ketones has also been a subject of study, with research exploring their potential biological activities. semanticscholar.org These synthetic efforts highlight the versatility of thiophene-containing building blocks in constructing diverse molecular structures.

Medicinal Chemistry and Drug Discovery

The unique structural and electronic properties of the this compound moiety have made it a valuable component in the design and synthesis of new therapeutic agents. quinoline-thiophene.com

Development of Novel Drug Molecules with Specific Biological Activities

This compound and its derivatives are utilized in the synthesis of a wide array of compounds with potential biological activities. quinoline-thiophene.comrsc.org The thiophene (B33073) ring is a common scaffold in many pharmaceuticals, and its incorporation can influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net

A significant application of boronic acids in medicinal chemistry is in the development of kinase inhibitors. nih.govresearchgate.netmdpi.commdpi.com Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Boronic acid-containing compounds have been designed as potent and selective inhibitors of various kinases. For example, novel pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have been identified as dual inhibitors of CLK and ROCK kinases with anticancer properties. mdpi.com Similarly, substituted 4H-1,2,6-thiadiazin-4-ones have been synthesized and evaluated as kinase inhibitors for solid tumors. mdpi.com The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions, where boronic acids like this compound can serve as key building blocks. nih.govmdpi.com

Synthesis of Boron-Containing Bioactive Compounds

The incorporation of boron into drug molecules has gained significant attention, leading to the development of several FDA-approved boron-containing drugs. mdpi.comrsc.org Boronic acids can act as bioisosteres for other functional groups, such as carboxylic acids, and can form unique interactions with biological targets. nih.gov

The synthesis of boron-containing compounds often involves the introduction of a boronic acid or a boronic ester group into a target molecule. mdpi.comnih.gov For instance, peptidyl boronic acids have shown various biological activities and are typically synthesized from α- and β-aminoboronic acid intermediates. nih.gov The synthesis of boron-containing nucleoside analogs has also been explored for their potential antiviral activities. nih.gov These synthetic strategies often involve steps like boronation using organolithium reagents and borate (B1201080) esters, followed by transformations to the desired bioactive compound. nih.gov The development of these synthetic methodologies provides a pathway for creating novel boron-containing therapeutics with diverse biological functions. rsc.org

Integration into Peptidyl Boronic Acids

The integration of boronic acid functionalities into peptides has yielded a class of compounds known as peptide boronic acids (PBAs) with significant potential in medicinal chemistry and chemical biology. nih.gov These compounds are recognized for their ability to act as covalent reversible enzyme inhibitors. nih.gov The boron atom in the boronic acid group can form a stable, yet reversible, tetrahedral adduct with the catalytic serine residues found in many enzymes, effectively inhibiting their function. mdpi.comresearchgate.net This covalent reversible binding can lead to a longer "residence time" on the target protein, enhancing the inhibitory effect. nih.gov

A versatile, diversity-oriented synthesis approach has been developed to create a wide array of PBAs. rsc.org This method involves the straightforward conversion of 20 standard Fmoc-protected amino acids into their corresponding boronic acid analogs, which can then be used in solid-phase peptide synthesis to build diverse peptide sequences. rsc.org This strategy facilitates the creation of hybrid molecules, combining the properties of peptides with the unique reactivity of boronic acids, opening avenues for applications in medicinal chemistry, structural biology, and materials science. rsc.org The ease of synthesis and modification of PBAs allows for the development of ligands with novel biological activities. nih.gov

Chalcone-Boronic Acid Derivatives in Cancer Therapy

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have demonstrated significant anticancer properties. mdpi.com The incorporation of a boronic acid group into the chalcone (B49325) scaffold has been explored as a strategy to enhance their therapeutic potential. mdpi.com Studies have shown that replacing a carboxylic acid group with a boronic acid on certain chalcone structures increases their selective toxicity towards breast cancer cells. mdpi.com

One such derivative, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114), has shown potent growth inhibitory activity in cancer cell lines. nih.gov The mechanism of action for AM114 involves the inhibition of the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, including the tumor suppressor p53. nih.gov This activity induces apoptosis (programmed cell death) in cancer cells. nih.gov Interestingly, AM114 was found to be preferentially toxic to cells with wild-type p53. nih.gov The development of such boronic acid-chalcone derivatives provides a rationale for a new class of cancer chemotherapeutic agents that target the cellular proteasome. nih.gov

| Chalcone Derivative | Mechanism of Action | Effect | Reference |

| AM114 | Inhibition of 20S proteasome chymotrypsin-like activity | Accumulation of p53 and p21, induction of apoptosis, potent growth inhibition | nih.gov |

| Chalcone-boronic acids | - | Increased selective toxicity towards breast cancer cells compared to carboxylic acid analogs | mdpi.com |

Potential as Enzyme Inhibitors and Receptor Ligands

The boronic acid functional group is a key feature in the design of various enzyme inhibitors due to its ability to mimic the transition state of substrate hydrolysis. mdpi.comnih.gov Boronic acid transition state inhibitors (BATSIs) are competitive and reversible, forming a tetrahedral adduct with the catalytic serine residue in the active site of enzymes like β-lactamases. mdpi.comresearchgate.netnih.gov This interaction blocks the enzyme's normal function. mdpi.com The versatility of the boronic acid scaffold allows for the introduction of different chemical groups to achieve specific interactions with various enzymes, leading to potent and selective inhibition. mdpi.com For instance, certain BATSIs have shown nanomolar inhibitory concentrations against KPC and CTX-M β-lactamases, which are responsible for bacterial resistance to many antibiotics. nih.gov

Beyond their role as enzyme inhibitors, boronic acid derivatives, including those based on a 4-methylthiophene structure, have the potential to act as receptor ligands. While specific research on this compound as a receptor ligand is not extensively detailed in the provided results, the ability of peptide boronic acids to selectively recognize glycans on cell surfaces highlights their potential in molecular recognition. nih.gov This suggests that boronic acid-containing molecules can be designed to bind to specific biological targets beyond enzyme active sites.

| Inhibitor Type | Target Enzyme Class | Mechanism of Inhibition | Significance |

| Boronic Acid Transition State Inhibitors (BATSIs) | Serine β-Lactamases | Formation of a reversible, tetrahedral adduct with the active site serine. mdpi.comresearchgate.netnih.gov | Overcoming antibiotic resistance in bacteria. nih.gov |

| Boronic Acid-based Inhibitors | Proteasome | Covalent binding to the active site. nih.gov | Anticancer therapy. nih.gov |

| Boronic Acid-based Inhibitors | Histone Deacetylases (HDACs) | Interaction with the enzyme's active site. mdpi.com | Anticancer therapy. mdpi.com |

Materials Science and Optoelectronics

This compound serves as a valuable building block in the synthesis of advanced materials for electronic and optoelectronic applications. Its utility stems from its participation in cross-coupling reactions, most notably the Suzuki coupling reaction, which is a powerful method for forming carbon-carbon bonds to create conjugated polymers.

Preparation of Conjugated Polymer Materials

Conjugated polymers, which feature a delocalized π-electron system along their backbone, are essential materials in the field of organic electronics. google.com The Suzuki polycondensation reaction, which couples boronic acids or their esters with aryl halides in the presence of a palladium catalyst, is a key method for synthesizing these polymers. google.comrsc.org Thiophene-containing polymers are of particular interest due to their favorable electronic properties. High molecular weight polythiophenes and their derivatives can be successfully synthesized using thiophene-bis(boronic acid) derivatives in Suzuki polycondensation. rsc.org

The properties of the resulting conjugated polymers, such as their absorption and emission spectra, charge transport capabilities, and morphology, can be tuned by carefully designing the monomer units. chalmers.se This allows for the creation of materials tailored for specific applications. chalmers.se

Applications in Organic Light Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), conjugated polymers can be utilized as the emissive layer or as a host matrix for an emissive guest molecule. chalmers.se The use of polymeric materials offers advantages over small molecules, such as the ability to be processed from solution at room temperature, which allows for low-cost, large-area fabrication techniques like printing. chalmers.se The design of novel conjugated polymers allows for the tuning of their light-emitting properties, enabling the creation of OLEDs that emit across the visible and near-infrared (NIR) spectrum. chalmers.se

Organic Solar Cells

Polythiophene and its derivatives are also prominent materials in the development of organic solar cells (OSCs), particularly in all-polymer solar cells (all-PSCs) where both the electron donor and acceptor are polymers. rsc.org All-PSCs offer advantages in terms of mechanical flexibility and device stability. rsc.org Polythiophenes are attractive as donor materials due to their straightforward synthesis, cost-effectiveness, and potential for scalable production. rsc.org The ongoing development of new polythiophene derivatives and the design of compatible polymer acceptors are key strategies for improving the efficiency and commercial viability of organic solar cells. rsc.org

Development of Chemosensitive Nanotechnological Devices

Chemosensitive nanotechnological devices are engineered to detect the presence of specific chemical substances, often by producing a measurable signal upon interaction. Polymers derived from thiophene boronic acids are at the forefront of this technology. google.com Polythiophenboronic acid (PThBA), for instance, combines the electrical conductivity of a polythiophene backbone with the chemical recognition capabilities of boronic acid groups. google.comnih.gov These boronic acid moieties have a strong affinity for compounds containing cis-diols, such as saccharides. google.com

When PThBA is formulated into nanoparticles (NPs), it can be used to create highly sensitive analytical assays and chemical sensors. google.comnih.gov The binding of a target diol-containing molecule to the boronic acid sites on the PThBA nanoparticles can induce changes in the nanoparticles' physical or optical properties, which can be detected. google.com While much of the research focuses on the parent compound, 3-thienylboronic acid, derivatives like this compound are crucial for fine-tuning the properties of these polymers, allowing for the development of more specialized and efficient chemosensitive devices. quinoline-thiophene.com

Poly-3-thienylboronic Acid Nanoparticles

Poly-3-thienylboronic acid (PThBA) nanoparticles are a key material in the development of advanced sensors and assays. google.com These nanoparticles are typically synthesized through methods like enzymatic or electrochemical oxidative polymerization of the 3-thienylboronic acid monomer. quinoline-thiophene.comgoogle.com A suspension of PThBA nanoparticles can be formed by introducing a solution of the polymer into an aqueous electrolyte. google.com

The resulting nanoparticles possess distinct characteristics that are responsive to their chemical environment. quinoline-thiophene.comgoogle.com Their size and surface charge are notably dependent on pH; an increase in nanoparticle size is observed at alkaline pH levels, a phenomenon attributed to electrostatic swelling. quinoline-thiophene.com The binding of saccharides to the boronic acid groups on the nanoparticles leads to a measurable decrease in both their size and charge. google.com These changes can be monitored in real-time using advanced techniques like wide-field surface plasmon resonance microscopy (WF-SPRM), which allows for the study of individual nanoparticles. google.com The reversible nature of these pH and saccharide-induced changes makes PThBA nanoparticles highly suitable for reusable sensor applications. google.comnih.gov

Table 1: Research Findings on Poly-3-thienylboronic Acid Nanoparticles (PThBA NPs)

| Property | Observation | Influencing Factor | Technique(s) Used | Citation(s) |

|---|---|---|---|---|

| Synthesis | Polymerized from 3-thienylboronic acid monomer. | Enzymatic or electrochemical polymerization. | Chemical Synthesis | quinoline-thiophene.comgoogle.com |

| Size | Increases at alkaline pH; decreases upon saccharide binding. | pH, Saccharide Concentration | Nanoparticle Tracking Analysis (NTA), Dynamic Light Scattering (DLS) | quinoline-thiophene.comgoogle.com |

| Surface Charge (ζ-potential) | Presence of acidic groups with a pKa of 8.6; charge decreases upon saccharide binding. | pH, Saccharide Concentration | ζ-potential measurements | quinoline-thiophene.com |

| Conformation | Transformations between twisted and planar polymer backbone conformations observed. | pH, Organic Solvents | UV-vis Optical Spectroscopy | quinoline-thiophene.com |

| Binding Affinity | Increased affinity for saccharides at more alkaline pH. | pH | Wide-field Surface Plasmon Resonance Microscopy (WF-SPRM) | google.com |

| Reversibility | Effects of pH changes are reversible; binding sites can be recovered by pH decrease. | pH | WF-SPRM | google.com |

Agrochemical Industry Applications

In the agrochemical sector, this compound serves as a valuable intermediate for creating novel crop protection products. quinoline-thiophene.com Its utility stems from the reactivity of the boronic acid group, which allows it to be readily incorporated into more complex molecules through reactions like the Suzuki-Miyaura coupling. quinoline-thiophene.com This enables the construction of specific molecular structures designed to enhance efficacy against target pests while aiming to reduce environmental impact. quinoline-thiophene.com

Synthesis of Crop Protection Agents

The synthesis of modern crop protection agents often involves combining different chemical fragments to build a molecule with a desired biological activity. Thiophene boronic acids are used as building blocks in this process. google.com For example, fungicidal compounds have been synthesized by coupling a thiophene boronic acid with a halogenated precursor in the presence of a palladium catalyst. google.com

Furthermore, derivatives of this compound have been specifically identified for their role in enhancing the effectiveness of existing pesticides. A patent describes the use of this compound 1,3-propanediol (B51772) ester as a synergist. google.com Synergists are compounds that, while they may have little pesticidal activity on their own, increase the potency of active ingredients like organophosphates, carbamates, and pyrethroids. google.com This highlights the compound's role not only in creating new active ingredients but also in improving current agrochemical formulations.

Pesticide Chemistry (Insecticidal, Bactericidal, Herbicidal Activities)

Thiophene-based compounds are known to exhibit a wide range of biological activities, making them a focus of pesticide research. encyclopedia.pubmdpi.com Naturally occurring and synthetic thiophenes have demonstrated insecticidal, nematicidal, antimicrobial, and antiviral properties. encyclopedia.pubmdpi.com

Specifically, this compound is utilized in the synthesis of pesticide ingredients with high insecticidal, bactericidal, or herbicidal activities. quinoline-thiophene.com Its derivatives have been shown to function as selective inhibitors of carboxylesterase (CBE) in insects. google.com CBE enzymes are crucial for insect metabolism and are involved in detoxifying many common insecticides. google.com By inhibiting these enzymes, boronic acid derivatives can overcome insect resistance and synergize with insecticides like malathion (B1675926) and diazinon, making them more effective. google.com This targeted approach is consistent with the development of "green pesticides" that enhance effects on target organisms while minimizing broader environmental impact. quinoline-thiophene.com

Sensor Development

The unique ability of boronic acids to interact with certain biological molecules has led to their extensive use in sensor development. encyclopedia.pub The core principle lies in the reversible formation of cyclic esters between the boronic acid group and molecules containing 1,2- or 1,3-cis-diols. encyclopedia.pubthieme-connect.com This specific interaction forms the basis for highly selective detection methods.

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. For 4-Methylthiophene-2-boronic acid, DFT calculations offer a detailed picture of its electronic and structural properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the closely related compound, 2-thienylboronic acid. dergipark.org.tr

One such study on the isomers of 2-thienylboronic acid employed the B3LYP level of theory with a 6-31G* basis set to investigate its structural and electronic characteristics. dergipark.org.tr These calculations provide a foundational understanding that can be extrapolated to the methylated analogue.

The electronic structure of this compound is characterized by the interplay between the electron-rich thiophene (B33073) ring, the electron-donating methyl group, and the electron-withdrawing boronic acid group. DFT calculations on 2-thienylboronic acid reveal the distribution of electron density within the molecule. dergipark.org.tr The presence of the electronegative sulfur and oxygen atoms significantly influences the charge distribution.

In 2-thienylboronic acid, Mulliken charge analysis indicates that the oxygen atoms of the boronic acid group carry the most significant negative charges. dergipark.org.tr The hydrogen atoms of the hydroxyl groups, in turn, exhibit a considerable positive charge. dergipark.org.tr The carbon atoms of the thiophene ring show varying negative charges, influenced by their position relative to the sulfur atom and the boronic acid substituent. dergipark.org.tr The introduction of a methyl group at the 4-position in this compound is expected to further modulate this charge distribution through its inductive effect.

| Atom | Charge (Conformer 1) | Charge (Conformer 2) | Charge (Conformer 3) | Charge (Conformer 4) |

|---|---|---|---|---|

| S | -0.12 | -0.11 | -0.13 | -0.12 |

| O1 | -0.68 | -0.67 | -0.69 | -0.68 |

| O2 | -0.68 | -0.69 | -0.67 | -0.68 |

| C1 | -0.25 | -0.24 | -0.26 | -0.25 |

| C2 | -0.15 | -0.16 | -0.14 | -0.15 |

| C3 | -0.16 | -0.15 | -0.17 | -0.16 |

| C4 | -0.24 | -0.25 | -0.23 | -0.24 |

| B | 0.85 | 0.86 | 0.84 | 0.85 |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. For 2-thienylboronic acid, DFT calculations have been used to determine these descriptors, which are expected to be similar for this compound. dergipark.org.tr

The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Descriptor | Conformer 1 | Conformer 2 | Conformer 3 | Conformer 4 |

|---|---|---|---|---|

| HOMO Energy | -8.98 | -8.95 | -9.01 | -8.99 |

| LUMO Energy | -1.47 | -1.44 | -1.50 | -1.48 |

| HOMO-LUMO Gap | 7.51 | 7.51 | 7.51 | 7.51 |

The visualization of the frontier molecular orbitals (HOMO and LUMO) provides a qualitative understanding of the regions within the molecule that are most likely to participate in chemical reactions. For thiophene derivatives, the HOMO is typically localized on the electron-rich thiophene ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the entire molecule, including the boronic acid group, suggesting multiple sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For 2-thienylboronic acid, the MEP would show the most negative potential around the oxygen atoms of the boronic acid, making them attractive sites for electrophiles. dergipark.org.tr The regions around the hydrogen atoms of the hydroxyl groups would exhibit the most positive potential. dergipark.org.tr

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful means to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states and intermediates, thereby predicting the most likely reaction pathways.

While specific computational studies on the reaction pathways of this compound are scarce, general mechanistic insights can be gained from theoretical investigations of related reactions, such as the Suzuki-Miyaura coupling and protodeboronation of arylboronic acids.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and computational studies have been instrumental in elucidating its mechanism. nih.govrsc.org The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations have been employed to model these steps for various arylboronic acids. rsc.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often considered the rate-determining step and has been a subject of intense computational investigation. The nature of the base and the solvent can significantly influence the energy barriers of this step. For thienylboronic acids, factors such as the stability of the boronic acid and the solubility of the reactants are crucial for successful coupling. ntnu.no

Protodeboronation: A common side reaction for arylboronic acids, particularly under basic conditions, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org Computational studies have explored the mechanisms of this undesired reaction. ed.ac.uknih.gov DFT calculations have shown that the stability of the arylboronic acid and its propensity to undergo protodeboronation are highly dependent on the electronic nature of the aryl group and the reaction pH. acs.org For heteroaromatic boronic acids, the mechanism can be complex, involving different pathways depending on the specific heterocycle and reaction conditions. nih.gov Understanding these pathways through computational modeling can aid in the development of strategies to minimize this side reaction.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for synthesizing 4-Methylthiophene-2-boronic acid exist, such as the reaction of 4-methyl-2-lithiothiophene with a borate (B1201080) ester, future research is geared towards developing more efficient, selective, and sustainable synthetic routes. quinoline-thiophene.comwikipedia.org The classical approach often involves halogenation of 4-methylthiophene, followed by metal-halogen exchange to form a Grignard or organolithium reagent, which is then reacted with a trialkyl borate. quinoline-thiophene.com This multi-step process can be resource-intensive and requires stringent anhydrous and oxygen-free conditions. quinoline-thiophene.com

Future methodologies aim to overcome these limitations. Key areas of exploration include:

Direct C-H Borylation: Catalytic methods that directly convert a C-H bond on the thiophene (B33073) ring to a C-B bond are highly sought after. This would eliminate the need for halogenated intermediates, reducing steps and waste. Research into iridium or rhodium-catalyzed borylation of heterocycles is a promising avenue for achieving this with high regioselectivity.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates like organolithiums, and the potential for automated, high-throughput synthesis. Adapting the synthesis of this compound to a flow process could dramatically improve efficiency and scalability.

Milder Reaction Conditions: The development of catalysts and reagents that operate under milder temperatures and are more tolerant to air and moisture would simplify the synthesis and reduce its environmental impact. nih.gov This includes exploring alternative boron sources and novel ligand designs for the metal catalysts used in coupling reactions.

Exploration of New Catalytic Systems for C-C and C-Heteroatom Bond Formation

This compound is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon (C-C) bonds. quinoline-thiophene.com Future research will continue to expand the utility of this compound by exploring new catalytic systems that offer broader scope, higher efficiency, and the ability to form other crucial chemical linkages.

Advanced Palladium Catalysts: While traditional palladium catalysts like Pd(PPh₃)₄ are effective, research is focused on developing next-generation palladium-phosphine catalysts (e.g., with Buchwald or Herrmann-type ligands) that exhibit higher turnover numbers, operate at lower catalyst loadings, and are effective for coupling challenging substrates.

Nickel and Copper Catalysis: Nickel and copper catalysts are emerging as cheaper and more abundant alternatives to palladium for cross-coupling reactions. Developing robust Ni- and Cu-based catalytic systems for the Suzuki-Miyaura coupling of this compound could provide more cost-effective and sustainable routes to complex molecules.

C-Heteroatom Bond Formation: Beyond C-C bonds, there is growing interest in using boronic acids to form carbon-heteroatom (C-N, C-O, C-S) bonds. The Chan-Lam-Evans coupling, for instance, uses copper catalysts to react boronic acids with amines or phenols. Developing efficient protocols for these reactions with this compound would open up new avenues for synthesizing a wider range of functionalized thiophene derivatives.

Advanced Material Applications in Emerging Technologies

The thiophene unit is a fundamental component of many conducting and semiconducting polymers, valued for their unique electronic and optical properties. numberanalytics.comtaylorandfrancis.comcmu.edu this compound serves as a key monomer for the synthesis of these advanced materials through polymerization reactions, most notably Suzuki polycondensation.

Organic Electronics: Polythiophenes derived from this boronic acid are being investigated for use in a variety of electronic devices. numberanalytics.comcmu.eduacs.orgresearchgate.net Their properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. numberanalytics.comtaylorandfrancis.com The methyl group on the thiophene ring can influence the polymer's solubility and packing, thereby tuning its electronic performance.

Energy Storage: The high conductivity and electrochemical stability of polythiophenes make them promising materials for energy storage applications, such as supercapacitors and rechargeable batteries. numberanalytics.comtaylorandfrancis.com Research is focused on designing new polymer architectures using this compound and other co-monomers to maximize charge storage capacity and cycling stability.

Electrochromic Devices: Polythiophenes can change color in response to an applied electrical potential, a property known as electrochromism. taylorandfrancis.comwikipedia.org This makes them ideal for use in "smart windows," displays, and sensors. Future work involves fine-tuning the polymer structure to achieve faster switching times, higher contrast, and improved durability.

Table 1: Emerging Technology Applications for Polythiophenes derived from this compound

| Technology Area | Specific Application | Key Property Leveraged |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Luminescence, Charge Transport numberanalytics.com |

| Organic Photovoltaics (OPVs) | High Conductivity, Light Absorption numberanalytics.com | |

| Organic Field-Effect Transistors (OFETs) | Semiconductor Properties, Flexibility onartificialintelligence.com | |

| Energy Storage | Supercapacitors | High Conductivity, Electrochemical Stability taylorandfrancis.com |

| Rechargeable Batteries | Redox Activity, Ion Transport taylorandfrancis.com | |

| Smart Materials | Electrochromic Windows | Electrochromism, Optical Transparency taylorandfrancis.comwikipedia.org |

| Chemical Sensors | Changes in Conductivity/Color upon Analyte Binding wikipedia.org |

Development of Next-Generation Therapeutics and Agrochemicals

The thiophene ring is a well-established "bioisostere" of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without loss of activity. wikipedia.org This makes thiophene derivatives, and by extension their building blocks like this compound, highly valuable in medicinal and agrochemical research. wikipedia.orgencyclopedia.pubnih.gov